

Quantitative comparison of thermal stability: GaAs vs. Si

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium arsenate*

Cat. No.: *B1256347*

[Get Quote](#)

A Quantitative Comparison of the Thermal Stability of Gallium Arsenide (GaAs) and Silicon (Si)

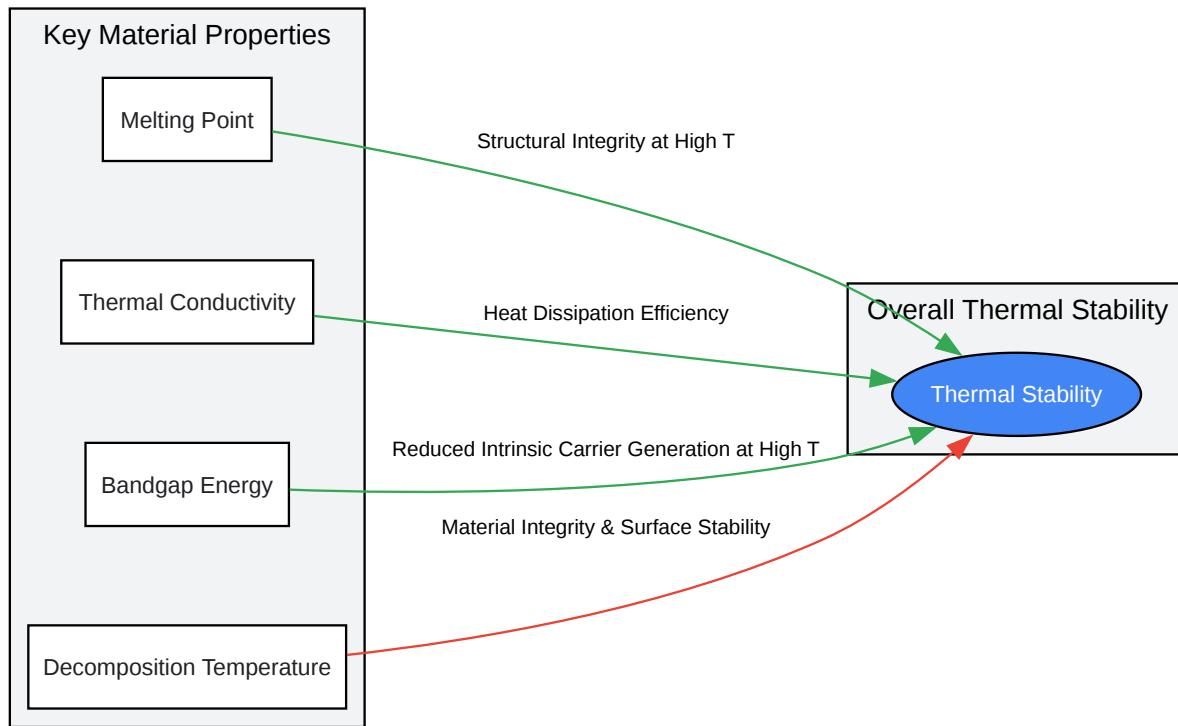
Introduction

Silicon (Si) has long been the cornerstone of the semiconductor industry due to its abundance, well-established processing techniques, and excellent native oxide.^[1] However, for high-frequency and high-power applications, Gallium Arsenide (GaAs) presents compelling advantages, including higher electron mobility and a direct bandgap.^[1] A critical factor in determining the suitability of a semiconductor material for various applications, particularly in high-power and high-temperature environments, is its thermal stability. This guide provides a quantitative comparison of the thermal stability of GaAs and Si, supported by experimental data and detailed methodologies for key characterization techniques.

Data Presentation: Thermal Properties

The thermal stability of a semiconductor is not defined by a single parameter but is a function of several key material properties. The table below summarizes the critical thermal properties of Gallium Arsenide and Silicon.

Property	Gallium Arsenide (GaAs)	Silicon (Si)	Unit
Melting Point	1238[2][3][4]	1414[5][6]	°C
Thermal Conductivity (at 300 K)	0.46 - 0.55[2][3][4][7]	1.5[3][4][8]	W/cm·K
Bandgap Energy (at 300 K)	1.424[1][9]	1.12[9]	eV
Onset of Thermal Degradation	~370 (Arsenic sublimation)[10]	~380 - 700 (Minority carrier lifetime degradation)[11]	°C
Specific Heat	0.33[2]	0.7[5]	J/g·°C
Thermal Diffusivity	0.31[7]	0.8 - 0.9[4][5]	cm ² /s
Linear Thermal Expansion Coefficient	5.7 × 10 ⁻⁶ [12]	2.6 × 10 ⁻⁶ [5][8]	/°C


Analysis of Thermal Stability

From the data presented, Silicon exhibits a significantly higher melting point and thermal conductivity compared to Gallium Arsenide.[3][4][5][6] The higher thermal conductivity of Si, approximately three times that of GaAs, allows for more efficient heat dissipation, which is crucial for high-power devices to prevent localized overheating.[1][13][14]

While GaAs has a higher bandgap energy, which can be advantageous for high-temperature operation by reducing intrinsic carrier generation, its lower decomposition temperature is a significant limitation.[3] Gallium Arsenide begins to decompose at temperatures as low as 370°C due to the sublimation of arsenic from the surface.[10] This material loss can lead to surface roughening and degradation of device performance.[10] In contrast, the thermal degradation in Silicon at similar temperatures is primarily observed as a decrease in minority carrier lifetime, which affects device performance but does not involve the decomposition of the bulk material.[11]

Mandatory Visualization

The following diagram illustrates the logical relationship between key material properties and the overall thermal stability of a semiconductor.

[Click to download full resolution via product page](#)

Caption: Factors influencing semiconductor thermal stability.

Experimental Protocols

Detailed methodologies for determining the key thermal properties are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the material transitions from a solid to a liquid state.

Methodology:

- Sample Preparation: A small amount of the finely ground semiconductor material (GaAs or Si) is packed into a thin-walled capillary tube to a height of 2-3 mm.[15][16]
- Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[15][17]
- Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[16][17]
- Observation: The sample is observed through a magnifying lens.[17]
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the last solid particle melts is recorded as the completion of melting. This range is reported as the melting point.[17]

Thermal Conductivity Measurement (Guarded Hot Plate Method)

Objective: To measure the rate at which heat is conducted through a material.

Methodology:

- Sample Preparation: A flat, thin sample of the semiconductor with a known thickness and surface area is prepared.
- Apparatus Setup: The sample is placed between a main heater and a cold plate, which are maintained at constant but different temperatures. A guard heater surrounds the main heater to prevent radial heat loss and ensure one-dimensional heat flow through the sample.[18][19]
- Temperature Gradient: A steady-state temperature gradient is established across the thickness of the sample.
- Heat Flow Measurement: The electrical power supplied to the main heater is measured, which corresponds to the heat flow rate through the sample.
- Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: $k = (Q * d) / (A * \Delta T)$ where Q is the heat flow rate, d is the sample thickness, A is the cross-

sectional area, and ΔT is the temperature difference across the sample.[20]

Bandgap Energy Determination (UV-Vis-NIR Spectroscopy)

Objective: To determine the energy difference between the valence band and the conduction band.

Methodology:

- Sample Preparation: A thin, polished wafer of the semiconductor is used. For powder samples, diffuse reflectance spectroscopy can be employed.[21]
- Spectroscopic Measurement: The sample is placed in a UV-Vis-NIR spectrophotometer. Light of varying wavelengths is passed through the sample, and the absorbance or transmittance is measured.[21]
- Data Analysis (Tauc Plot): The absorption coefficient (α) is calculated from the absorbance data. A Tauc plot is then constructed by plotting $(\alpha h\nu)^{(1/y)}$ against the photon energy ($h\nu$). The value of y depends on the nature of the electronic transition ($y = 1/2$ for direct bandgap semiconductors like GaAs and $y = 2$ for indirect bandgap semiconductors like Si).[22]
- Bandgap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis (where $(\alpha h\nu)^{(1/y)} = 0$). The intercept on the energy axis gives the bandgap energy (E_g).[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gallium arsenide - Wikipedia [en.wikipedia.org]
- 2. Thermal of Gallium Arsenide (GaAs) [ioffe.ru]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eesemi.com [eesemi.com]
- 5. Properties of Silicon - El-Cat.com [el-cat.com]
- 6. Silicon 101 - The properties of silicon (2/3) | Magazine [magazine.elkem.com]
- 7. azom.com [azom.com]
- 8. pveducation.org [pveducation.org]
- 9. essuir.sumdu.edu.ua [essuir.sumdu.edu.ua]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Optical Solutions | Gallium Arsenide (GaAs) [opticalolutions.it]
- 13. Thermo-reliability relationships of GaAs ICs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 14. Gallium Arsenide vs. Silicon [www2.ensc.sfu.ca]
- 15. mt.com [mt.com]
- 16. westlab.com [westlab.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. Thermal conductivity testing methods • AGS System [agssystem.co.uk]
- 19. Experimental setup for determining thermal conductivity | tec-science [tec-science.com]
- 20. iiitr.ac.in [iiitr.ac.in]
- 21. people.bath.ac.uk [people.bath.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Quantitative comparison of thermal stability: GaAs vs. Si]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256347#quantitative-comparison-of-thermal-stability-gaas-vs-si]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com